molecular formula C16H17FN2O5S B5972310 N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide

N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide

Cat. No. B5972310
M. Wt: 368.4 g/mol
InChI Key: VRISSQZIYAXRDW-UHFFFAOYSA-N
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Description

N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide, also known as FSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FSA belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to inhibit the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. CA inhibitors have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which may explain the potential applications of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide in these fields.
Biochemical and Physiological Effects
N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of pro-inflammatory cytokines. In animal models, N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function. N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the activity of CA, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide is its potential as a drug candidate for the treatment of various diseases. N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has also been shown to have low toxicity and good bioavailability. However, one of the limitations of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide is its limited solubility in water, which may affect its efficacy in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide and its potential side effects.

Future Directions

There are several future directions for the study of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods for N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide. Another area of research is the investigation of the potential of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide as a drug candidate for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide and its potential side effects. Additionally, the development of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide derivatives with improved solubility and efficacy may also be an area of future research.
Conclusion
In conclusion, N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide involves the reaction between 4-fluorobenzenesulfonyl chloride and 2,5-dimethoxyaniline in the presence of triethylamine. N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has been studied for its potential applications in cancer research, neuroscience, and drug development. The mechanism of action of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide is believed to involve the inhibition of the activity of CA, an enzyme that plays a crucial role in various physiological processes. N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. There are several future directions for the study of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide, including the development of more efficient synthesis methods, investigation of its potential as a drug candidate, and the development of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide derivatives with improved solubility and efficacy.

Synthesis Methods

The synthesis of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide involves the reaction between 4-fluorobenzenesulfonyl chloride and 2,5-dimethoxyaniline in the presence of triethylamine. The resulting product is then reacted with acetic anhydride to obtain the final product, N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide. The purity of N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide can be increased by recrystallization using a solvent such as ethanol.

Scientific Research Applications

N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide has also been studied for its potential as a drug candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O5S/c1-10(20)18-13-8-16(24-3)14(9-15(13)23-2)19-25(21,22)12-6-4-11(17)5-7-12/h4-9,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRISSQZIYAXRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)NS(=O)(=O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5730991

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